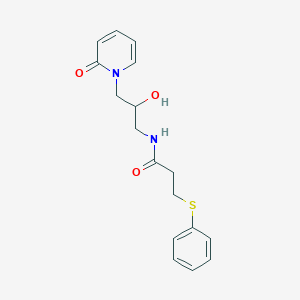
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article examines the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H20N2O3S
- Molecular Weight : 332.42 g/mol
- IUPAC Name : N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide
The compound features a hydroxyl group, a pyridine derivative, and a phenylthio group, which contribute to its biological activity by facilitating interactions with various molecular targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein interactions. Preliminary studies indicate that it may modulate the activity of proteins involved in signaling pathways, particularly those associated with Gsα proteins.
Key Mechanisms:
- Inhibition of Gsα Proteins : The compound has shown the ability to selectively inhibit constitutively active mutant forms of Gsα proteins, which are implicated in various endocrine disorders.
- Reduction of cAMP Levels : By targeting mutant Gsα alleles, such as Gs-R201H, the compound effectively lowers elevated cyclic adenosine monophosphate (cAMP) levels in affected cells, which could lead to therapeutic benefits in conditions like McCune-Albright Syndrome.
Antiproliferative Effects
Research has demonstrated that this compound exhibits antiproliferative effects on certain cancer cell lines. In vitro studies revealed that the compound can induce apoptosis in cancer cells by disrupting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 12 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10 | Disruption of mitochondrial function |
Targeting Mutant Gsα Proteins
A study focused on the interaction between this compound and mutant Gsα proteins highlighted its specificity in binding to these aberrant proteins without affecting normal cellular functions. This selectivity is crucial for developing targeted therapies with minimal side effects.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Key Intermediates : Starting materials are selected based on desired functional groups.
- Formation of the Amide Bond : The final step involves coupling the pyridine derivative with the phenylthio group under controlled conditions to achieve high yield and purity.
属性
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-14(13-19-10-5-4-8-17(19)22)12-18-16(21)9-11-23-15-6-2-1-3-7-15/h1-8,10,14,20H,9,11-13H2,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQFZCFPIVXXMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC(CN2C=CC=CC2=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














